1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene
Description
1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene is an organic compound with the molecular formula C15H15FO3S. This compound is characterized by the presence of a fluoro group, a methylsulfonylphenoxy group, and an ethylbenzene backbone. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3S/c1-11(12-3-5-13(16)6-4-12)19-14-7-9-15(10-8-14)20(2,17)18/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOPNYTWSWKTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methylsulfonylphenol and 1-fluoro-4-ethylbenzene.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the phenol group reacts with the ethylbenzene derivative under basic conditions.
Industrial Production: Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products depend on the type of reaction, such as sulfone derivatives from oxidation or sulfide derivatives from reduction.
Scientific Research Applications
1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene involves its interaction with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways depend on the biological context, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene can be compared with similar compounds:
Similar Compounds: Examples include 1-Fluoro-4-(methylsulfinyl)benzene and 1-Fluoro-4-(methylsulfonyl)benzene.
Uniqueness: The presence of both the fluoro and methylsulfonylphenoxy groups in this compound gives it unique chemical properties and reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
